Welcome to the BenchChem Online Store!
molecular formula C7H8INO2 B8611561 (4-Iodo-2-methoxypyridin-3-yl)-methanol

(4-Iodo-2-methoxypyridin-3-yl)-methanol

Cat. No. B8611561
M. Wt: 265.05 g/mol
InChI Key: GVWGPWWPDNCITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06723853B2

Procedure details

Following the procedure in Example 1, the reaction was carried out with 1b (1.88 g, 7.1 mmol) and NaBH4 (0.135 g, 3.56 mmol) in EtOH (40 mL) to afford 2b as a pale yellow oil (1.83 g, 97%). The crude product was sufficiently pure for the subsequent reaction. IR (CH2Cl2, NaCl,cm−1) 3391, 2946, 1561, 1459, 1380, 1019, 805; 1H NMR (300 MHz, CDCl3) δ2.43 (t, J=7 Hz,1H), 3.99 (s, 3H), 4.82 (d, J=7 Hz, 2H), 7.35 (d, J=5.4 Hz, 1H), 7.7 (d, J=5.4 Hz, 1H); 13C NMR (75 MHz, CDCl3) δ54.29, 64.90, 112.12, 126.50, 128.15, 146.59, 161.71; HRMS (EI) m/z calcd for C7H8NO2I (M+) 264.9600, found 264.9598; LRMS (EI) m/z 265 (M+, 53), 250(84), 138(30), 84(100), 78(30).
Name
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
0.135 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH:10]=[O:11].[BH4-].[Na+]>CCO>[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH3:9])[C:3]=1[CH2:10][OH:11] |f:1.2|

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
IC1=C(C(=NC=C1)OC)C=O
Step Two
Name
Quantity
0.135 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(=NC=C1)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.